1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol
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Overview
Description
1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol is an organosilicon compound characterized by the presence of fluorine, silicon, and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethyl-1-butene and triethylsilyl chloride.
Hydrosilylation: The addition of the triethylsilyl group is carried out via a hydrosilylation reaction, where the double bond of the starting material reacts with triethylsilyl chloride in the presence of a catalyst such as platinum or rhodium complexes.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring reaction conditions and product quality is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Compounds with substituted functional groups
Scientific Research Applications
1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of advanced materials, such as fluorinated polymers and silicon-based materials with unique properties.
Biological Studies: Researchers use this compound to study the effects of fluorine and silicon substitution on biological activity and molecular interactions.
Medicinal Chemistry: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the triethylsilyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biological pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-3,3-dimethyl-2-(trimethylsilyl)pent-4-en-2-ol
- 1,1-Difluoro-3,3-dimethyl-2-(triisopropylsilyl)pent-4-en-2-ol
- 1,1-Difluoro-3,3-dimethyl-2-(triethylgermyl)pent-4-en-2-ol
Uniqueness
1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol is unique due to the presence of both fluorine and triethylsilyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
649717-91-9 |
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Molecular Formula |
C13H26F2OSi |
Molecular Weight |
264.43 g/mol |
IUPAC Name |
1,1-difluoro-3,3-dimethyl-2-triethylsilylpent-4-en-2-ol |
InChI |
InChI=1S/C13H26F2OSi/c1-7-12(5,6)13(16,11(14)15)17(8-2,9-3)10-4/h7,11,16H,1,8-10H2,2-6H3 |
InChI Key |
ACBCHFNYDLJZDE-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(C(F)F)(C(C)(C)C=C)O |
Origin of Product |
United States |
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